molecular formula C13H9ClO2 B181770 Chlorohydroxybenzophenone CAS No. 55299-12-2

Chlorohydroxybenzophenone

Cat. No. B181770
CAS RN: 55299-12-2
M. Wt: 232.66 g/mol
InChI Key: JYFJHKRWGLEWKH-UHFFFAOYSA-N
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Description

Chlorohydroxybenzophenone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of benzophenone, which is a widely used organic compound in the chemical industry. Chlorohydroxybenzophenone is synthesized through a simple and efficient method, which makes it an attractive compound for research purposes.

Mechanism Of Action

The mechanism of action of chlorohydroxybenzophenone is not fully understood. However, it is believed to exert its antibacterial and antifungal properties by disrupting the cell membrane of microorganisms. It is also believed to absorb UV radiation by undergoing a photochemical reaction, which results in the conversion of the absorbed energy into heat.

Biochemical And Physiological Effects

Chlorohydroxybenzophenone has been shown to have low toxicity levels in vitro and in vivo studies. However, its long-term effects on human health are not fully understood. It has been shown to have estrogenic activity, which may have implications for its use in cosmetics and personal care products.

Advantages And Limitations For Lab Experiments

Chlorohydroxybenzophenone has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It also exhibits antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, its estrogenic activity may limit its use in certain experiments, and its long-term effects on human health are not fully understood.

Future Directions

There are several future directions for the research of chlorohydroxybenzophenone. One potential direction is the development of new antibiotics based on its antibacterial and antifungal properties. Another potential direction is the study of its estrogenic activity and its potential implications for human health. Additionally, further research is needed to fully understand its mechanism of action and its potential use in sunscreen formulations and as a polymer stabilizer.

Synthesis Methods

Chlorohydroxybenzophenone can be synthesized through the reaction of benzophenone with chlorohydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through simple purification techniques such as filtration or recrystallization. The synthesis method is relatively simple and efficient, making it an attractive compound for research purposes.

Scientific Research Applications

Chlorohydroxybenzophenone has potential applications in various fields such as pharmaceuticals, cosmetics, and materials science. It has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use in sunscreen formulations due to its ability to absorb UV radiation. In materials science, chlorohydroxybenzophenone has been studied for its potential use as a polymer stabilizer.

properties

IUPAC Name

(4-chloro-2-hydroxyphenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFJHKRWGLEWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203813
Record name Chlorohydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorohydroxybenzophenone

CAS RN

55299-12-2, 2985-80-0
Record name Chlorohydroxybenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055299122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorohydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzoyl-5-chlorophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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